2-Tert-butoxy-6-cyclopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-6-cyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-cyclopropoxybenzoic acid typically involves the introduction of tert-butoxy and cyclopropoxy groups onto a benzoic acid core. One common method is the esterification of 2-hydroxybenzoic acid with tert-butyl alcohol and cyclopropanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Tert-butoxy-6-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxybenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Cyclopropoxybenzoic acid: Lacks the tert-butoxy group, which may affect its reactivity and solubility.
2-Tert-butoxy-4-methoxybenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, leading to different electronic and steric properties.
Uniqueness
2-Tert-butoxy-6-cyclopropoxybenzoic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups. This combination of functional groups imparts distinct steric and electronic characteristics, influencing its reactivity and potential applications. The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable subject of study.
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-11-6-4-5-10(12(11)13(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
HMMHQKDDKXYPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.